Hexanal-5,5,6,6,6-d5
Description
Hexanal (C₆H₁₂O), also known as hexanaldehyde, is a six-carbon aliphatic aldehyde with a molecular weight of 100.16 g/mol, a melting point of 20°C, and a boiling point of 130–131°C . It is a volatile organic compound (VOC) produced via the lipoxygenase pathway in plants during tissue disruption, often associated with lipid peroxidation . Hexanal is widely recognized for its role in food systems, where it contributes to rancid off-flavors at concentrations above 5 ppm and acts as a biomarker for oxidative rancidity in meats, baked goods, and edible oils . It also exhibits antimicrobial properties, inhibiting pathogens like Listeria monocytogenes and Escherichia coli , and prolongs fruit shelf life by suppressing phospholipase D (PLD) activity, thereby delaying cell membrane degradation .
Properties
Molecular Formula |
C6H7D5O |
|---|---|
Molecular Weight |
105.19 |
Purity |
90% min. |
Synonyms |
Hexanal-5,5,6,6,6-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Physical Properties
Table 1 summarizes key properties of hexanal and structurally analogous aldehydes:
*HMH: Herring Milt Hydrolysate
Hexanal’s intermediate chain length and volatility balance its persistence in biological systems. For instance, pentanal (C5) exhibits higher volatility, leading to faster accumulation in rat exhalation under oxidative stress , whereas nonanal (C9) is less volatile and contributes to pleasant aromas in wood-based products .
Detection and Analytical Behavior
Hexanal’s detectability in mixtures is influenced by coexisting compounds. In binary mixtures with 1-pentanol, hexanal detection is masked at low concentrations (<10 ppm) but becomes predominant at 50 ppm due to competitive adsorption on ZnO sensors . In contrast, pentanal and heptanal show distinct behaviors in electrodialysis systems: hexanal’s higher abundance in herring milt hydrolysate explains its unique interaction with cation-exchange membranes, unlike pentanal and heptanal .
Sensory Profiles and Thresholds
Table 2 compares sensory attributes and detection thresholds:
Hexanal’s higher threshold compared to nonanal explains its role as a rancidity marker rather than a flavor enhancer. In green tea, hexanal contributes to aroma at sub-threshold levels via synergistic effects with other VOCs .
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